molecular formula C23H48O12 B3116480 Undecaethylene glycol monomethyl ether CAS No. 2168540-65-4

Undecaethylene glycol monomethyl ether

Cat. No. B3116480
M. Wt: 516.6 g/mol
InChI Key: VWDQSWKLHABGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undecaethylene glycol monomethyl ether is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness, enabling diverse applications such as solvent, dispersant, and surfactant in various fields. It has a molecular formula of C29H62O12Si and a molecular weight of 630.8809 .


Synthesis Analysis

The synthesis of undecaethylene glycol monomethyl ether and similar compounds involves a coupling methodology where monobenzyl tri or tetraethylene glycols are chain-extended either by coupling them together in the presence of tosyl chloride or through reaction with α,ω-ditosyl triethylene glycol in dioxane . This process results in the formation of octa-, nona-, and undecaethylene glycols .


Molecular Structure Analysis

The molecular structure of undecaethylene glycol monomethyl ether consists of a total of 94 bonds, including 38 non-H bonds, 34 rotatable bonds, and 11 ether (aliphatic) bonds . The IUPAC Standard InChIKey for this compound is FDJJNKMVPFSOBQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Undecaethylene glycol monomethyl ether can be used as a catalyst or reaction medium in various chemical reactions. Its ability to solubilize both hydrophobic and hydrophilic compounds makes it useful for promoting reactions at the interface between these two phases.

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling undecaethylene glycol monomethyl ether . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecaethylene glycol monomethyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Kusch, C Rieser, G Knupp, T Mang - Journal of analytical and applied …, 2015 - Elsevier
… For this reason, the determination of peak areas of nonaethylene glycol monomethyl ether, decaethylene glycol monomethyl ether, and undecaethylene glycol monomethyl ether was …
Number of citations: 4 www.sciencedirect.com
E Delamarche, C Donzel, FS Kamounah, H Wolf… - Langmuir, 2003 - ACS Publications
… The undecaethylene glycol monomethyl ether (10) was prepared from the heptaethylene … 38% yield, which reacted with undecaethylene glycol monomethyl ether (10) in the presence of …
Number of citations: 196 pubs.acs.org
SJ Hermansky, HW Leung - Food and chemical toxicology, 1997 - Elsevier
The methoxy polyethylene glycols (MPEGs), also referred to as polyethylene glycol methyl ethers, are high molecular weight polymers similar in structure and nomenclature to the …
Number of citations: 10 www.sciencedirect.com
J Wang, Y Chen, L Zhang, C Liu, Y Hu - Journal of Molecular Liquids, 2015 - Elsevier
… The series of PBILs, namely 1-heptaethylene glycol monomethyl ether-3-methylimidazolium toluenesulfonate ([M-PEG 350 Mim][Tosyl]), 1-undecaethylene glycol monomethyl ether-3-…
Number of citations: 5 www.sciencedirect.com
S Maifadi, SD Mhlanga, EN Nxumalo, MM Motsa… - Journal of Water …, 2020 - Elsevier
Discharge of personal care products from salons through the sanitary sewer system has recently become a new generation environmental concern. This study presents a detailed assay …
Number of citations: 8 www.sciencedirect.com
H Chen, D Pan, H Du, J Ma, B Kong, J Diao - Foods, 2022 - mdpi.com
This study investigated the flavor differences among three individual parts (abdomen, back, and tail) of Jingpo Lake grass carp (JPGC) and commercial grass carp (CGC). The growing …
Number of citations: 3 www.mdpi.com
X Wang - 2021 - Albert-Ludwigs-Universität Freiburg
Number of citations: 0

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